デゾシン
概要
説明
デゾシンは、1970年代に初めて合成された合成オピオイド鎮痛薬です。主に中等度から重度の疼痛の治療に使用されます。デゾシンはオピオイド受容体において混合アゴニスト-アンタゴニストとして作用し、これらの受容体を活性化し、遮断することもできます。 このユニークな特性により、他のオピオイドに一般的に見られる副作用の一部を最小限に抑えながら、効果的な疼痛緩和を提供することができます .
2. 製法
合成経路と反応条件: デゾシンの合成には、いくつかの重要なステップが含まれます。一般的な方法の1つは、1-メチル-7-メトキシ-2-テトラロンと1,5-ジブロモペンタンを、水素化ナトリウムまたはtert-ブトキシドカリウムを塩基として使用して縮合させることから始まります。 この反応は、その後、酸化、還元、環化を含む一連のステップを経て処理されてデゾシンが生成される重要な中間体を形成します .
工業的生産方法: デゾシンの工業的生産は、通常、大規模製造のために合成経路を最適化することを含みます。これには、費用対効果の高い入手しやすい試薬の使用、高い収量と純度の確保、効率的な精製技術の実装が含まれます。 このプロセスには、最終製品が医薬品基準を満たしていることを保証するための厳格な品質管理対策も含まれます .
科学的研究の応用
Dezocine has a wide range of scientific research applications:
Chemistry: Dezocine is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: It is used in research to understand pain mechanisms and the role of opioid receptors in pain modulation.
Medicine: Dezocine is extensively studied for its analgesic properties and potential use in pain management, particularly in postoperative and cancer pain.
Industry: Dezocine is used in the pharmaceutical industry for the development of pain relief medications
作用機序
デゾシンは、中枢神経系のオピオイド受容体に結合することによってその効果を発揮します。それは、μオピオイド受容体において部分アゴニストとして作用し、κオピオイド受容体においてアンタゴニストとして作用します。この二重作用は、疼痛知覚と疼痛に対する感情的反応を調節するのに役立ちます。 デゾシンは、ノルエピネフリンとセロトニンの再取り込みを阻害し、鎮痛効果に貢献しています .
類似の化合物:
モルヒネ: μオピオイド受容体の完全アゴニストであり、重度の疼痛に使用されます。
ペンタゾシン: デゾシンと同様に混合アゴニスト-アンタゴニストですが、受容体親和性が異なります。
ブプレノルフィン: μオピオイド受容体における部分アゴニストであり、呼吸抑制に対する天井効果があります。
デゾシンの独自性: デゾシンは、μオピオイド受容体における部分アゴニストとκオピオイド受容体におけるアンタゴニストとしてのユニークなプロファイルにより、他のオピオイドとは一線を画しています。 このプロファイルにより、κオピオイド受容体アゴニストに共通する不快感や幻覚などの副作用のリスクを低く抑えながら、効果的な疼痛緩和を提供することができます .
生化学分析
Biochemical Properties
Dezocine interacts with several key biomolecules in the body, including opioid receptors and neurotransmitter transporters. Specifically, dezocine acts as a partial agonist at the mu-type opioid receptor and as an antagonist at the kappa-type opioid receptor . This dual action is responsible for its analgesic properties. Additionally, dezocine inhibits the reuptake of norepinephrine and serotonin, which enhances its analgesic effects . The interactions of dezocine with these receptors and transporters modulate pain perception and emotional response to pain.
Cellular Effects
Dezocine has been shown to exert various effects on different cell types. In neuronal cells, dezocine modulates cell signaling pathways associated with pain perception by binding to opioid receptors . This binding alters the activity of G-proteins and downstream signaling cascades, ultimately reducing the sensation of pain. In cancer cells, particularly triple-negative breast cancer cells, dezocine has been found to inhibit cell proliferation, migration, and invasion, and to induce apoptosis . These effects are mediated through the inhibition of nicotinamide phosphoribosyltransferase, leading to a decrease in cellular nicotinamide adenine dinucleotide levels .
Molecular Mechanism
At the molecular level, dezocine exerts its effects through several mechanisms. By binding to mu-type opioid receptors, dezocine activates G-protein coupled signaling pathways that inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels and decreasing neuronal excitability . As an antagonist at kappa-type opioid receptors, dezocine blocks the receptor’s activity, which can mitigate dysphoria and other side effects associated with kappa receptor activation . Additionally, dezocine’s inhibition of norepinephrine and serotonin reuptake enhances its analgesic effects by increasing the availability of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dezocine have been observed to change over time. Dezocine demonstrates a rapid onset of action following intramuscular administration, with peak analgesic effects occurring within 30 to 60 minutes . The stability of dezocine in biological systems is relatively high, with a half-life of approximately 2 to 3 hours . Long-term studies have shown that dezocine maintains its analgesic efficacy over extended periods without significant degradation . Chronic administration may lead to tolerance, necessitating dose adjustments to maintain therapeutic effects .
Dosage Effects in Animal Models
In animal models, the effects of dezocine vary with different dosages. Low to moderate doses of dezocine produce significant analgesic effects without severe adverse reactions . At higher doses, dezocine can cause respiratory depression, although this effect reaches a ceiling and does not increase proportionally with dosage . Studies in rats with chronic constriction injuries have shown that dezocine’s analgesic effects are dose-dependent, with higher doses providing greater pain relief . Additionally, dezocine has been found to reduce inflammation and improve the expression of neuropathic pain-related proteins .
Metabolic Pathways
Dezocine is primarily metabolized in the liver through conjugation reactions, including glucuronidation . The metabolites are then excreted via the kidneys. The metabolic pathways of dezocine involve several enzymes, including uridine 5’-diphospho-glucuronosyltransferases, which facilitate the conjugation process . The metabolism of dezocine does not produce active metabolites, which contributes to its relatively low potential for abuse compared to other opioids .
Transport and Distribution
Dezocine is rapidly absorbed following intramuscular administration and is widely distributed throughout the body . It crosses the blood-brain barrier to exert its central analgesic effects. The distribution of dezocine within tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues . Dezocine is also transported by plasma proteins, which facilitate its distribution to various tissues .
Subcellular Localization
The subcellular localization of dezocine is primarily within the central nervous system, where it interacts with opioid receptors on neuronal cell membranes . Dezocine’s activity is influenced by its ability to bind to these receptors and modulate intracellular signaling pathways. The targeting of dezocine to specific neuronal compartments is facilitated by its chemical structure, which allows it to interact with membrane-bound receptors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dezocine involves several key steps. One common method starts with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane using sodium hydride or potassium tert-butoxide as a base. This reaction forms a key intermediate, which is then further processed through a series of steps involving oxidation, reduction, and cyclization to yield dezocine .
Industrial Production Methods: Industrial production of dezocine typically involves optimizing the synthetic route for large-scale manufacturing. This includes using cost-effective and readily available reagents, ensuring high yield and purity, and implementing efficient purification techniques. The process also involves stringent quality control measures to ensure the final product meets pharmaceutical standards .
化学反応の分析
反応の種類: デゾシンは、次を含むさまざまな化学反応を起こします。
酸化: デゾシンは、過酸化水素や過酸などの試薬を使用して酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件:
酸化: 過酸化水素、過酸。
還元: 水素化リチウムアルミニウム。
置換: さまざまなアルキル化剤と求核剤。
主な生成物: これらの反応から形成される主な生成物には、デゾシンの酸化および還元誘導体、ならびに改変された薬理学的特性を持つ置換アナログが含まれます .
4. 科学研究への応用
デゾシンは、幅広い科学研究への応用があります。
化学: デゾシンは、オピオイド受容体相互作用の研究と新しい鎮痛薬の開発における参照化合物として使用されます。
生物学: それは、痛みメカニズムと疼痛調節におけるオピオイド受容体の役割を理解するための研究に使用されます。
医学: デゾシンは、特に術後およびがん疼痛における鎮痛作用とその可能性のある疼痛管理における使用について広く研究されています。
類似化合物との比較
Morphine: A full agonist at the mu-opioid receptor, used for severe pain.
Pentazocine: A mixed agonist-antagonist like dezocine but with different receptor affinities.
Buprenorphine: A partial agonist at the mu-opioid receptor with a ceiling effect on respiratory depression.
Uniqueness of Dezocine: Dezocine’s unique profile as a partial agonist at the mu-opioid receptor and antagonist at the kappa-opioid receptor sets it apart from other opioids. This profile allows it to provide effective pain relief with a lower risk of side effects such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .
特性
IUPAC Name |
(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMVHDZWSFQSQP-VBNZEHGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022911 | |
Record name | Dezocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dezocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40e-02 g/L | |
Record name | Dezocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex. | |
Record name | Dezocine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53648-55-8 | |
Record name | (-)-Dezocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dezocine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dezocine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dezocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEZOCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dezocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dezocine's activity at multiple opioid receptors contribute to its unique pharmacological profile?
A2: Dezocine's partial agonism at MOR contributes to its analgesic effects, although these are generally less potent than full MOR agonists like morphine [, , ]. Its agonism at DOR likely contributes to its analgesic effects, while its antagonism at KOR might contribute to its lower abuse potential compared to other opioids [, , ].
Q2: Beyond opioid receptors, does Dezocine interact with other molecular targets?
A3: Yes, research has identified norepinephrine transporter (NET) and serotonin transporter (SERT) as novel molecular targets for Dezocine [, ]. It acts as an inhibitor of both NET and SERT, potentially contributing to its analgesic and antidepressant-like effects [, ].
Q3: Dezocine is described as having a “ceiling effect” on respiratory depression. What does this mean?
A4: Unlike some other opioids, where increasing doses can lead to progressively worsening respiratory depression, Dezocine demonstrates a ceiling effect. This means that beyond a certain dose, further increases in Dezocine do not produce significant additional respiratory depression, even though analgesic effects may continue to increase [, ].
Q4: How does Dezocine interact with morphine when co-administered?
A5: Studies have shown that Dezocine can antagonize the analgesic effects of morphine when administered simultaneously [, , ]. This interaction appears to be dose-dependent and may vary depending on the type of pain model used [, ].
Q5: How is Dezocine typically administered, and what is its duration of action?
A6: Dezocine is typically administered intravenously or intramuscularly [, , ]. Its duration of action is relatively short, typically lasting 2-4 hours depending on the dose and route of administration [, ].
Q6: What types of pain has Dezocine been studied for in clinical trials?
A8: Dezocine has been studied in clinical trials for a variety of pain conditions, including postoperative pain, cancer pain, and labor pain [, , , , ]. It has shown efficacy in reducing pain scores compared to placebo in these settings.
Q7: What are the main adverse effects associated with Dezocine?
A11: The most common adverse effects associated with Dezocine are similar to those seen with other opioids, including nausea, vomiting, dizziness, and drowsiness [, , , ]. The incidence of these side effects appears to be dose-dependent.
Q8: Does Dezocine have any known effects on the immune system?
A12: Some studies suggest that Dezocine may have less immunosuppressive effects compared to morphine, particularly on T-lymphocyte subsets and NK cells [, ]. This difference might be clinically relevant for patients with compromised immune systems, such as those undergoing cancer treatment.
Q9: What are some potential future research directions for Dezocine?
A13: * Further investigation into its unique pharmacological profile and interactions with opioid receptors and other molecular targets.* Development of novel formulations for improved delivery and bioavailability, such as intranasal administration [].* Exploration of potential applications beyond analgesia, such as in the treatment of depression or opioid dependence [, ].* Further investigation of its safety and efficacy in specific patient populations, such as the elderly or those with certain comorbidities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。